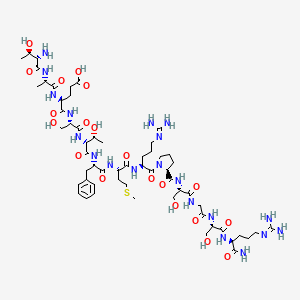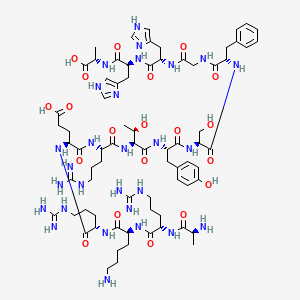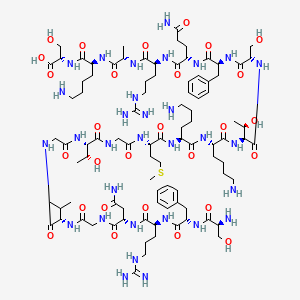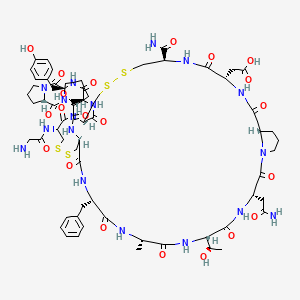
4-Nitrophenyl b-D-cellotetraoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl β-D-cellotetraoside is small molecule cellulose mimic that consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds. An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit. 4-Nitrophenyl β-D-cellotetraoside is employed in cellulose degradation studies to determine the specificity of cellulases. The defined, small, and soluble structure of 4-nitrophenyl β-D-cellotetraoside makes it well suited for these studies. Its fragmentation pattern after enzymatic digestion can be analyzed by TLC or by release of 4-nitrophenol which exhibits strong absorbance at 395 nm in alkaline solution.
Scientific Research Applications
Cytochemical Visualization
4-Nitrophenyl substituted compounds like Nitro-BT, similar in structure to 4-Nitrophenyl b-D-cellotetraoside, have been used in cytochemistry. They allow the visualization of enzymatic activity in tissue sections, beneficial for histological studies (Nachlas et al., 1957).
Enzymatic Synthesis and Transfer
Studies have demonstrated the synthesis of 4-nitrophenyl glycosides, including this compound, using mutated enzymes. These substances are useful in examining enzyme stereo- and regioselectivity, contributing to our understanding of enzymatic processes (Remenyik et al., 2003).
Surface Modification in Chemistry
4-Nitrophenyl groups, akin to those in this compound, have been used for modifying carbon and metallic surfaces. This application is crucial in material sciences for developing new coatings and interfaces (Adenier et al., 2005).
Cellulase Enzyme Studies
Compounds like this compound are used to study cellulase enzymes. They help in understanding enzyme kinetics and functionality, crucial in fields like biofuel production and waste management (Capon & Thomson, 1979).
Biochemical Analysis and Assays
Modified versions of this compound have been employed in creating assays for enzymes like human salivary α-amylase. These assays are important for clinical diagnostics and research (Tokutake et al., 1992).
Environmental Decontamination
Research on polymetallic complexes and their reactions with nitrophenyl compounds, including derivatives of this compound, contributes to understanding how to decontaminate environments from toxic substances like organophosphates (Tafesse & Deppa, 2004).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl β-D-cellotetraoside is the cellulase enzyme . Cellulase is a key enzyme involved in the hydrolysis of cellulose, a major component of plant cell walls .
Mode of Action
4-Nitrophenyl β-D-cellotetraoside acts as a chromogenic substrate for cellulase . It consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds . An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit . When cellulase acts on this compound, it hydrolyzes the β-1,4-glycosidic bonds, leading to the release of 4-nitrophenol .
Biochemical Pathways
The action of 4-Nitrophenyl β-D-cellotetraoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the degradation of cellulose. The hydrolysis of the β-1,4-glycosidic bonds in cellulose by cellulase is a crucial step in this pathway .
Pharmacokinetics
Its solubility in water and dmso may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The enzymatic action of cellulase on 4-Nitrophenyl β-D-cellotetraoside results in the release of 4-nitrophenol . This compound exhibits strong absorbance at 395 nm in alkaline solution , which allows for the quantification of cellulase activity.
Action Environment
The action of 4-Nitrophenyl β-D-cellotetraoside is influenced by environmental factors such as pH and temperature, which can affect the activity and stability of the cellulase enzyme . .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl b-D-cellotetraoside interacts with cellulase enzymes . The fragmentation pattern of this compound after enzymatic hydrolysis can be analyzed by TLC or by the release of 4-nitrophenol . This compound is a chromogenic substrate utilized for the detection and quantification of cellulase enzyme activity .
Cellular Effects
The effects of this compound on cells are primarily related to its role in cellulose degradation studies
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellulase enzymes . These enzymes hydrolyze the β-1,4-glycosidic bonds of the compound, a process that can be monitored by the release of 4-nitrophenol .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLEEASXYBLOE-HGEVGGQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680648 |
Source


|
| Record name | 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129411-62-7 |
Source


|
| Record name | 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)





![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)






